2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-methylphenyl)acetamide
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Description
2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H23N3O4 and its molecular weight is 453.498. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis of Analgesic and Antipyretic Compounds
A study by Reddy, Reddy, & Dubey (2014) explored environmentally friendly syntheses of potential analgesic and antipyretic compounds, including derivatives related to the given chemical structure. The study focused on synthesizing compounds with similar applications to paracetamol, using green chemistry approaches.
Formation of Oxygen-Bridged Heterocycles
Research conducted by Svetlik, Tureček, & Hanuš (1988) investigated the condensation of certain compounds, leading to derivatives including 9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene, which share structural similarities with the chemical . This study provides insights into the formation of complex oxygen-bridged heterocycles.
Synthesis and Molecular Structure
The study by Soldatenkov et al. (1996) focused on synthesizing and determining the molecular structure of a compound closely related to the given chemical. The study utilized x-ray crystallography to establish its molecular structure.
Properties
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)-4a,5a,6,7,8,9,9a,9b-octahydro-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4/c1-18-9-5-7-13-21(18)28-23(31)17-30-24-20-12-6-8-14-22(20)34-25(24)26(32)29(27(30)33)16-15-19-10-3-2-4-11-19/h2-5,7,9-11,13,20,22,24-25H,6,8,12,14-17H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWREMKOBIEZPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3C4CCCCC4OC3C(=O)N(C2=O)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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